

Confirming FLS2-Dependent Signaling with flg22Pst: A Comparative Guide

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Compound of Interest

Compound Name: flg22Pst

Cat. No.: B15562823

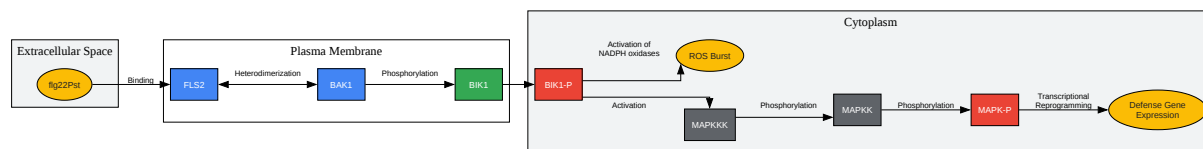
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm FLS2-dependent signaling using the bacterial elicitor **flg22Pst**, a conserved 22-amino acid peptide from the flagellin protein of *Pseudomonas syringae* pv. tomato. We present supporting data from key assays, detailed experimental protocols, and visual workflows to facilitate the objective assessment of this critical plant immune signaling pathway.

FLS2 Signaling Pathway Overview

The perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) is a cornerstone of pattern-triggered immunity (PTI) in many plant species. This recognition event initiates a phosphorylation cascade that activates downstream defense responses. A critical co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), forms a complex with FLS2 upon flg22 binding, leading to the trans-phosphorylation and activation of both kinases. This activated complex then phosphorylates the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1), which subsequently dissociates to activate downstream signaling branches, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades. These events culminate in the transcriptional reprogramming of the cell to mount an effective immune response.



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Caption: FLS2-dependent signaling pathway initiated by **flg22Pst**.

Comparative Analysis of flg22Pst-Induced Responses

To confirm that a biological response is dependent on FLS2, it is essential to compare the response in wild-type (WT) plants with that in a mutant lacking a functional FLS2 receptor (*fls2*). The following tables summarize the expected outcomes of key experiments when treating *Arabidopsis thaliana* (ecotype Col-0) and its corresponding *fls2* mutant with **flg22Pst**.

Table 1: Mitogen-Activated Protein Kinase (MAPK) Activation

MAPK activation is a rapid and robust indicator of FLS2 signaling. Phosphorylation of MAPKs, such as MPK3 and MPK6 in *Arabidopsis*, can be detected by immunoblotting with a phospho-specific antibody.

Genotype	Treatment	MAPK (MPK3/MPK6) Phosphorylation
Wild-Type (Col-0)	Mock (Water)	Basal/None
Wild-Type (Col-0)	100 nM flg22Pst	Strong induction
fls2 mutant	Mock (Water)	Basal/None
fls2 mutant	100 nM flg22Pst	No induction[1][2]

Table 2: Reactive Oxygen Species (ROS) Burst

The production of ROS is another early hallmark of PAMP-triggered immunity. It can be quantified using a luminol-based chemiluminescence assay.

Genotype	Treatment	ROS Production (Relative Light Units - RLU)
Wild-Type (Col-0)	Mock (Water)	Background levels
Wild-Type (Col-0)	100 nM flg22Pst	Significant increase over background[3][4]
fls2 mutant	Mock (Water)	Background levels
fls2 mutant	100 nM flg22Pst	No significant increase over background[3][4]

Table 3: Defense Gene Expression

Activation of the FLS2 signaling pathway leads to the upregulation of defense-related genes. The expression levels of these genes can be quantified using quantitative reverse transcription PCR (qRT-PCR).

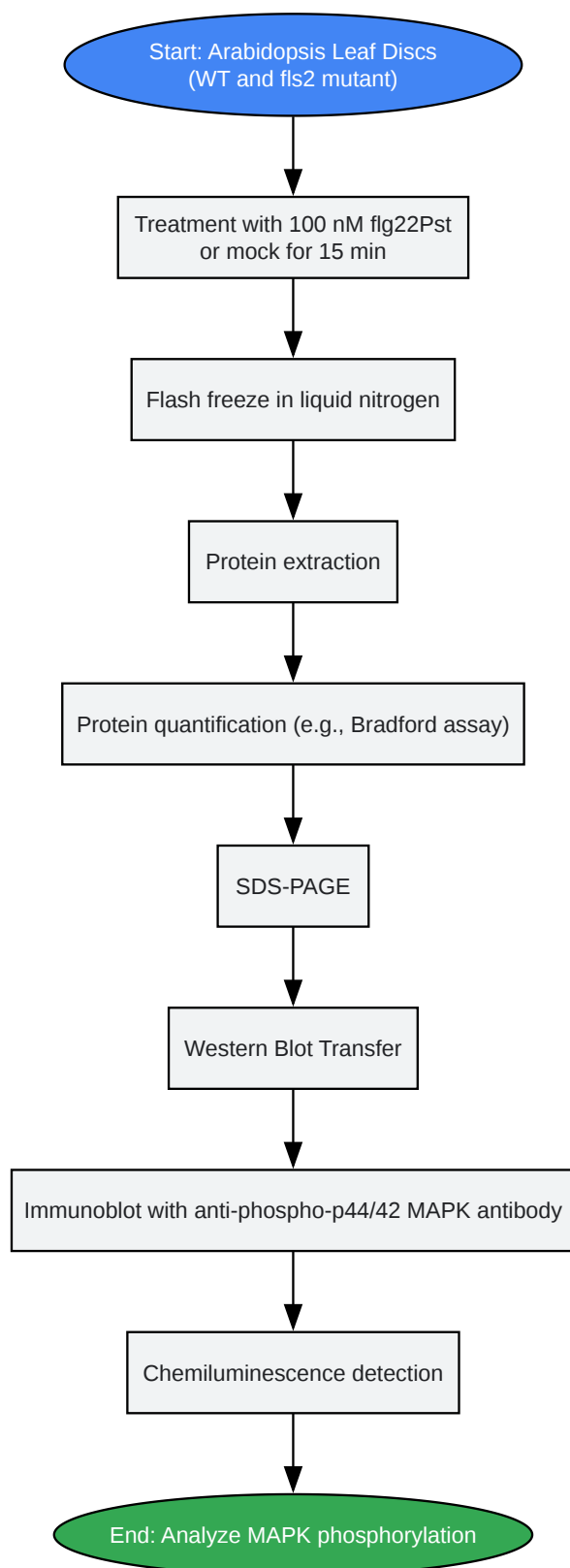
Genotype	Treatment (1h)	FRK1 Expression (Fold Change vs. Mock)	WRKY29 Expression (Fold Change vs. Mock)
Wild-Type (Col-0)	1 μ M flg22Pst	> 100-fold increase	> 50-fold increase
fls2 mutant	1 μ M flg22Pst	No significant change	No significant change

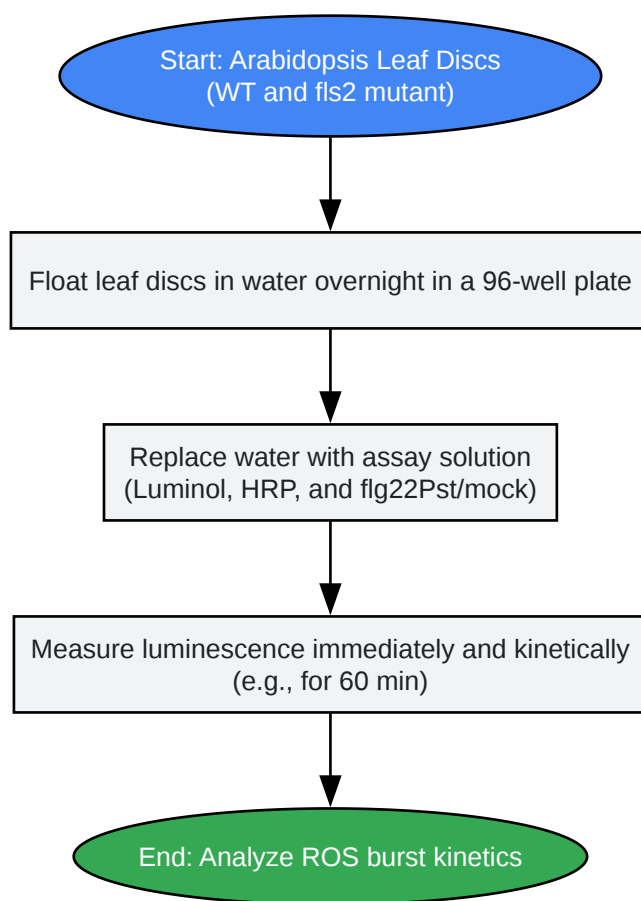
Experimental Protocols

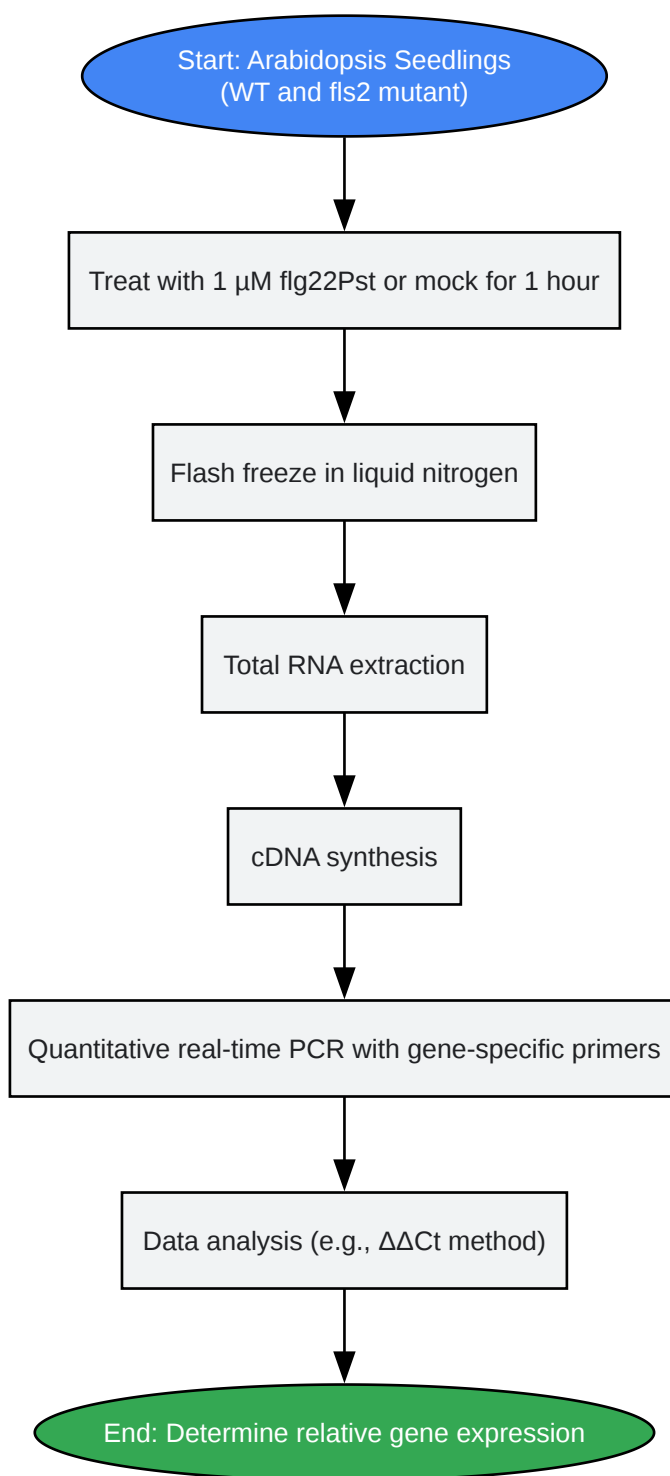
Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MAPK Activation Assay

This protocol describes the detection of phosphorylated MAPKs in Arabidopsis leaf discs following **flg22Pst** treatment.[\[5\]](#)[\[6\]](#)







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